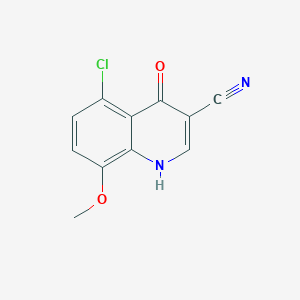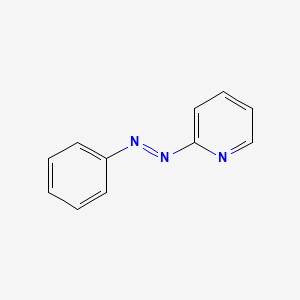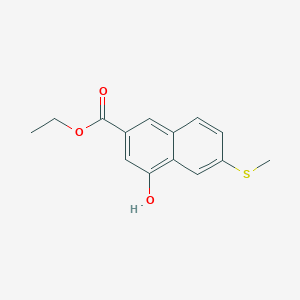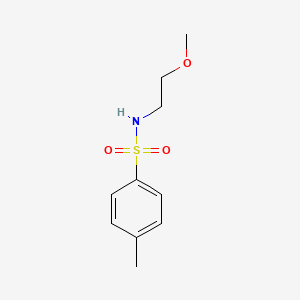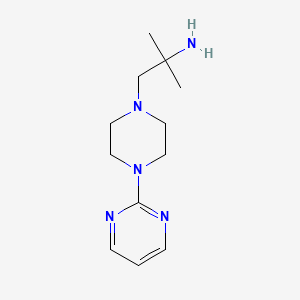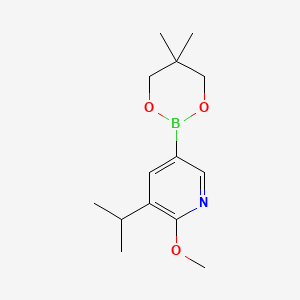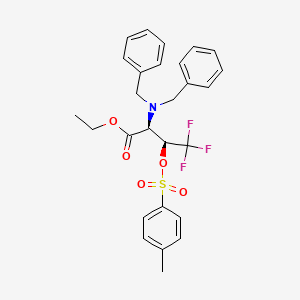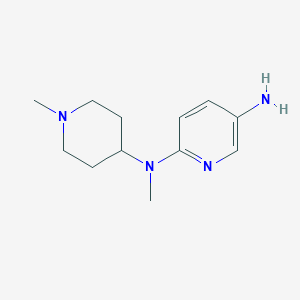
2-Allyl-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-5-chlorophenol is an organic compound belonging to the phenol family It is characterized by the presence of an allyl group (−CH2−CH=CH2) and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allyl-5-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,5-dichlorophenol with allyl bromide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-5-chlorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese(III) acetylacetonate, vanadium oxide trichloride.
Substitution: Potassium carbonate, allyl bromide, dimethylformamide.
Addition: Palladium catalysts.
Major Products Formed:
Oxidation: Spiroacetal derivatives.
Substitution: Various substituted phenols.
Addition: Allylated products.
Scientific Research Applications
2-Allyl-5-chlorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-5-chlorophenol involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis . The allyl group enhances its reactivity, allowing it to interact with various biological molecules and pathways.
Comparison with Similar Compounds
2-Allylphenol: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenol: Lacks the allyl group, resulting in different reactivity and applications.
Uniqueness: 2-Allyl-5-chlorophenol is unique due to the presence of both an allyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 |
InChI Key |
CWEMEMQGPCUERS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)

![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
